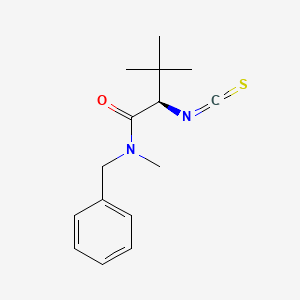![molecular formula C15H11BrN2O2 B12616272 2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole CAS No. 915977-45-6](/img/structure/B12616272.png)
2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a bromomethyl group at the 2-position and a nitro group at the 5-position of the indole ring
Vorbereitungsmethoden
The synthesis of 2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole typically involves several steps:
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components . These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole can be compared with other indole derivatives, such as:
Eigenschaften
CAS-Nummer |
915977-45-6 |
|---|---|
Molekularformel |
C15H11BrN2O2 |
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
2-[2-(bromomethyl)phenyl]-5-nitro-1H-indole |
InChI |
InChI=1S/C15H11BrN2O2/c16-9-10-3-1-2-4-13(10)15-8-11-7-12(18(19)20)5-6-14(11)17-15/h1-8,17H,9H2 |
InChI-Schlüssel |
UCDGBYPVPXGIGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CBr)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)

![4-({S-benzyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-cysteinyl}amino)butanoic acid](/img/structure/B12616210.png)
![6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one](/img/structure/B12616212.png)







![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
![2-(4-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12616253.png)

